BTBTT Functions as a True Single‑Source WNₓ Precursor — Eliminates NH₃ Co‑Reactant Required by BTBMW
BTBTT delivers both tungsten and nitrogen from a single molecule, depositing polycrystalline cubic WNₓ films without any added nitrogen source, whereas the dimethylamido analog BTBMW requires ammonia co‑reactant to achieve stoichiometric tungsten nitride. Under single‑source precursor (SSP) conditions, BTBTT yielded WNₓ films with N/W ratios of 0.7–1.8 across 450–650 °C by MOCVD at growth rates of 2–10 nm/min [1]. In contrast, BTBMW deposited under SSP conditions produced mixed WCₓ/WNₓ phases; crystalline WN films were obtained only upon addition of NH₃ at T ≥ 600 °C [2].
| Evidence Dimension | Requirement for external nitrogen co‑reactant during WNₓ deposition |
|---|---|
| Target Compound Data | No NH₃ required; deposits WNₓ (N/W = 0.7–1.8) as single‑source precursor at 450–650 °C |
| Comparator Or Baseline | BTBMW (bis(tert‑butylimido)bis(dimethylamido)tungsten): NH₃ co‑reactant mandatory for crystalline WN; SSP yields WCₓ/WNₓ mixture |
| Quantified Difference | Binary (required vs. not required); BTBTT eliminates NH₃ gas panel, reduces process complexity by one precursor channel |
| Conditions | MOCVD on Si(100) at 500–800 °C (BTBMW study) vs. LPCVD at 450–650 °C (BTBTT study) |
Why This Matters
Eliminating the ammonia co‑reactant simplifies ALD/CVD tool design, reduces chemical inventory, and avoids potential NH₃‑induced corrosion or nitridation of underlying substrates, directly lowering capital and operational expenditure for thin‑film manufacturing.
- [1] Chiu, H.‑T.; Chuang, S.‑H. Tungsten nitride thin films prepared by MOCVD. J. Mater. Res. 1993, 8 (6), 1353–1361. DOI: 10.1557/JMR.1993.1353; also Tsai, M. H. et al. Appl. Phys. Lett. 1996, 68, 1412–1414. View Source
- [2] Srinivasan, N. B.; Thiede, T. B.; de los Arcos, T.; Rogalla, D.; Becker, H.‑W.; Devi, A.; Fischer, R. A. MOCVD of tungsten nitride thin films: Comparison of precursor performance and film characteristics. Phys. Status Solidi A 2014, 211 (2), 260–266. DOI: 10.1002/pssa.201330127 View Source
